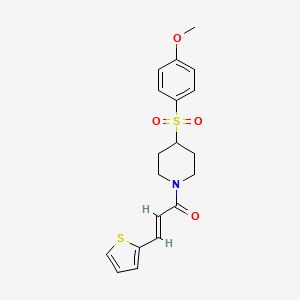

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic enone derivative featuring a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and conjugated to a thiophene moiety via an α,β-unsaturated ketone linker.

Properties

IUPAC Name |

(E)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIHIMQQDRYMIQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the piperidinyl sulfonamide intermediate.

Formation of the enone intermediate: The next step involves the reaction of thiophene-2-carbaldehyde with an appropriate acetylating agent to form the enone intermediate.

Coupling reaction: The final step involves the coupling of the piperidinyl sulfonamide intermediate with the enone intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and thiophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the methoxyphenyl and thiophenyl groups.

Reduction: Reduced derivatives of the enone and sulfonyl groups.

Substitution: Substituted derivatives at the piperidinyl and thiophenyl positions.

Scientific Research Applications

The compound (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with the CAS number 1448139-16-9, is a complex organic molecule featuring methoxyphenyl, sulfonyl, piperidinyl, and thiophenyl groups. It has a molecular weight of 391.5 .

Scientific Research Applications

The compound this compound is investigated in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing complex molecules, enabling exploration of reaction mechanisms and development of novel synthetic methodologies.

Biology

- The compound is investigated for potential biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

- Schiff bases, which share structural similarities with this compound, have demonstrated antibacterial, antifungal, antiviral, antimalarial, antituberculosis, and anthelmintic applications . They also show potential as urease inhibitors, and in anticancer, antidyslipidemic, antidiabetic, antidepressant, anticonvulsant, neurodegenerative disorder treatment, anti-inflammatory, and antioxidant applications .

Medicine

- The compound is explored for its therapeutic potential, with its ability to interact with biological targets possibly leading to new pharmaceuticals for treating various diseases.

Industry

- Due to its unique chemical properties, this compound can be employed in the production of advanced materials like polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Sulfonyl Group vs. Carbonyl/Amino Groups: The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with furan-carbonyl (e.g., ) or methylsulfanyl (e.g., ) substituents. The sulfonyl group enhances electron-withdrawing effects and may improve binding to polar enzyme active sites. In contrast, compounds like (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one () feature electron-donating dimethylamino groups, which could alter redox properties or solubility.

Thiophene vs. Other Heterocycles: Thiophene (in the target compound) offers greater aromatic stability compared to furan (e.g., ) but less than phenyl rings. Its sulfur atom may facilitate hydrogen bonding or metal coordination.

Substituent Effects on Bioactivity: The 4-methoxy group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 4-fluoro in , 4-chloro in ), which are more lipophilic but prone to oxidative degradation. Compounds like (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one () demonstrate that methoxy groups can modulate electronic effects in charge-transfer interactions, a property relevant to the target molecule.

Pharmacological and Physicochemical Data

- Antimicrobial Activity : Derivatives of (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (a structural precursor to the target compound) exhibit moderate antibacterial activity against Staphylococcus aureus and antioxidant properties in DPPH radical scavenging assays .

- Crystallographic Insights : The crystal structure of (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one () reveals intermolecular C–H···π and halogen interactions, suggesting that the thiophene and sulfonyl groups in the target compound could influence solid-state packing and solubility.

- Synthetic Flexibility : The piperidine ring in the target compound allows for functionalization at the nitrogen atom, unlike rigid analogs such as (E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one (), which lack a modifiable secondary amine.

Advantages of the Target Compound

- The 4-methoxyphenylsulfonyl group balances electron-withdrawing capacity and metabolic stability.

- The thiophene moiety provides a versatile scaffold for further derivatization, as seen in pyrimidine hybrids ().

- Structural analogs validated by SHELXL refinement () suggest reliable crystallographic data for structure-activity relationship (SAR) studies.

Notes

- Synthetic Challenges: The sulfonyl-piperidine moiety requires careful protection-deprotection strategies to avoid side reactions during enone formation.

- Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with fluorinated () or chlorinated () analogs are needed to optimize substituent effects.

Biological Activity

(E)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a methoxyphenyl group, sulfonyl group, piperidine ring, and thiophene moiety. Its molecular formula is with a molecular weight of approximately 391.5 g/mol .

Key Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1448139-16-9 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidinyl Intermediate : Reaction of piperidine with 4-methoxybenzenesulfonyl chloride.

- Enone Intermediate Formation : Reaction of thiophene-2-carbaldehyde with an acetylating agent.

- Coupling Reaction : Combining the piperidinyl sulfonamide with the enone intermediate under basic conditions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activities of various derivatives similar to this compound. For instance, compounds with similar structural motifs demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to modulate the activity of these targets, potentially leading to various therapeutic effects.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted that derivatives of this compound exhibited strong antibacterial properties against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Compounds bearing similar piperidine and sulfonamide functionalities have shown promising results as acetylcholinesterase inhibitors and urease inhibitors, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections respectively.

- Anticancer Potential : The unique structure provides a basis for exploring anticancer properties, as compounds with similar frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.